Lactiflorin

Phytochemistry Quality Control Botanical Sourcing

Standard monoterpene glycoside mixtures or paeoniflorin cannot replicate lactiflorin's distinct pharmacology. This compound shows >7.6x higher concentration in Paeonia mairei vs. other species, making it a selective chemotaxonomic marker. - **Mechanism**: Direct Keap1 blockade → Nrf2 activation (validated in 5/6 nephrectomized mouse model). - **Anti-inflammatory profile**: Suppresses NO, IL-1β, IL-6, TNF-α in LPS-stimulated macrophages. - **Antifungal reference**: IC50 28.11-74.37 µg/mL vs. C. neoformans. High-purity (>98% HPLC) reference standard for QC of Paeoniae Radix Alba and Nrf2 pathway research.

Molecular Formula C23H26O10
Molecular Weight 462.451
CAS No. 1361049-59-3
Cat. No. B2422995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactiflorin
CAS1361049-59-3
Molecular FormulaC23H26O10
Molecular Weight462.451
Structural Identifiers
SMILESCC12C3(CC4C3(C(O1)CC4=O)COC(=O)C5=CC=CC=C5)OC6C(O2)C(C(C(O6)CO)O)O
InChIInChI=1S/C23H26O10/c1-21-23(33-20-18(32-21)17(27)16(26)14(9-24)30-20)8-12-13(25)7-15(31-21)22(12,23)10-29-19(28)11-5-3-2-4-6-11/h2-6,12,14-18,20,24,26-27H,7-10H2,1H3/t12-,14+,15+,16+,17-,18+,20-,21+,22-,23-/m0/s1
InChIKeyAGRYIZUKIKYUFX-UHCPDTACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lactiflorin Procurement Guide


Lactiflorin is a monoterpene glycoside with the molecular formula C23H26O10 and a molecular weight of 462.45 g/mol, primarily isolated from the roots of various Paeonia species [1]. Unlike the more abundant paeoniflorin, lactiflorin exhibits distinct species-specific distribution patterns [2] and possesses documented nephroprotective and anti-inflammatory activities mediated through Nrf2 pathway activation [3][4].

Lactiflorin Specificity


Monoterpene glycosides from Paeonia species, such as paeoniflorin and albiflorin, are often treated as interchangeable due to their structural similarities. However, this assumption fails for lactiflorin due to three key differentiating factors: (1) significant species-specific concentration variance, with lactiflorin content in Paeonia mairei (>17.50 mg/g) exceeding that in other species by >7.6-fold [1]; (2) distinct molecular target engagement, specifically lactiflorin's demonstrated Nrf2 activation via Keap1 blockade, a mechanism not uniformly shared across all monoterpene glycosides in this class [2]; and (3) divergent bioactivity profiles, where lactiflorin exhibits measurable antifungal activity against Candida neoformans at concentrations that differ from structurally related compounds [3]. Procurement of undefined 'monoterpene glycoside mixtures' or substitution with more abundant analogs like paeoniflorin will not replicate lactiflorin's specific pharmacological signature.

Lactiflorin Comparative Evidence


Species-Specific Abundance

Lactiflorin exhibits pronounced species-specific accumulation, with concentrations in Paeonia mairei roots (>17.50 mg/g dry weight) significantly exceeding those in other Paeonia species (<2.30 mg/g dry weight), representing a >7.6-fold difference. In contrast, paeoniflorin content is high across multiple species, including P. lactiflora (>22.20 mg/g), indicating that lactiflorin is a more restrictive and potentially more valuable chemotaxonomic marker [1]. This differential distribution directly impacts sourcing strategies and quality control for lactiflorin-containing preparations.

Phytochemistry Quality Control Botanical Sourcing

Anti-Inflammatory Activity

In a comparative quality marker study, lactiflorin demonstrated significant suppression of pro-inflammatory mediators NO, IL-1β, IL-6, and TNF-α in LPS-induced RAW 264.7 cells [1]. This anti-inflammatory activity was observed alongside oxypaeoniflorin, albiflorin, paeoniflorin, and palbinone, with all five compounds proposed as potential quality markers (Q-markers) for Paeoniae Radix Alba [1]. The data establish lactiflorin as a validated anti-inflammatory constituent within the Paeonia monoterpene glycoside class, supporting its inclusion in quality control specifications.

Inflammation Immunology Quality Marker

Nrf2-Mediated Endothelial Protection

Lactiflorin, identified via machine learning from Zhen-Wu decoction, alleviates indoxyl sulfate (IS)-induced endothelial cell injury through a specific mechanism: blocking Keap1 and activating the Nrf2 signaling pathway [1]. This molecular action was validated in a 5/6 nephrectomized mouse model of uremic cardiomyopathy, where Zhen-Wu decoction and lactiflorin protected against cardiac endothelial injury and oxidative stress [1]. While other Paeonia monoterpene glycosides may possess antioxidant properties, this study provides direct mechanistic evidence for lactiflorin's Nrf2-mediated protection in a clinically relevant cardiorenal syndrome model.

Cardiorenal Syndrome Nrf2 Activation Oxidative Stress

Antifungal Activity

In a bioassay-guided fractionation study of Paeonia officinalis roots, Fraction II and Fraction III, which contained lactiflorin among other constituents, exhibited antifungal activity against Candida neoformans with IC50 values of 28.11 µg/mL and 74.37 µg/mL, respectively [1]. In comparison, the standard antifungal fluconazole showed an IC50 of 4.68 µg/mL under the same conditions [1]. While lactiflorin was not tested in pure form against isolated paeoniflorin, the fractionation data suggest that lactiflorin contributes to the antifungal profile of Paeonia extracts. Further direct comparative studies are warranted.

Antifungal Candida neoformans Natural Products

Lactiflorin Applications


Paeonia mairei Reference Standard

Given the >7.6-fold higher concentration of lactiflorin in Paeonia mairei compared to other Paeonia species [1], lactiflorin serves as a highly selective chemotaxonomic marker. Analytical laboratories and quality control departments should procure high-purity lactiflorin (>98% HPLC) as a reference standard to authenticate P. mairei-derived raw materials and finished products, distinguishing them from substitutes or adulterants containing only trace lactiflorin levels.

Anti-Inflammatory Assay Standard

Lactiflorin's confirmed ability to suppress NO, IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages, alongside its status as a blood-entering component and proposed Q-marker for Paeoniae Radix Alba [1], makes it an essential analytical standard for potency testing of PRA-based botanical drugs and dietary supplements. Procurement of certified lactiflorin enables accurate quantification and batch-to-batch consistency assessment in anti-inflammatory product development.

Nrf2 Cardio-Renal Probe

Lactiflorin's validated mechanism of action—Keap1 blockade and Nrf2 activation in a 5/6 nephrectomized mouse model [1]—positions it as a valuable tool compound for investigating oxidative stress pathways in cardiorenal syndrome and related disorders. Researchers studying Nrf2 pharmacology should consider lactiflorin as a structurally distinct natural product activator, particularly when seeking alternatives to synthetic Nrf2 inducers or when exploring Paeonia-derived therapeutics.

Antifungal Lead Scaffold

Although potency data are preliminary, lactiflorin-containing fractions from Paeonia officinalis demonstrated measurable antifungal activity against C. neoformans (IC50 28.11-74.37 µg/mL) [1]. Medicinal chemistry groups pursuing novel antifungal scaffolds may procure lactiflorin as a starting point for semi-synthetic optimization, aiming to improve upon the observed ~6-16 fold lower potency relative to fluconazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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